N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
Description
N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Properties
Molecular Formula |
C23H23FN2O5S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O5S/c1-3-31-22-7-5-4-6-21(22)25-23(27)16-26(18-10-12-19(30-2)13-11-18)32(28,29)20-14-8-17(24)9-15-20/h4-15H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
DFTVZVMPRIFMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- 2-[{N-[(4-Ethoxyphenyl)sulfonyl]-N-phenylglycyl}(4-fluorobenzyl)amino]-N-ethylbutanamide
Uniqueness
N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility and potential therapeutic properties make it a valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
